Larotrectinib sulfate

Vue d'ensemble

Description

Larotrectinib sulfate is an orally available, tropomyosin receptor kinase (Trk) inhibitor, with potential antineoplastic activity . It is used to treat solid tumors with neurotrophic receptor tyrosine kinase gene fusion, which are metastatic, high risk for surgery, or have no alternative treatments . It was discovered by Array BioPharma and licensed to Loxo Oncology in 2013 .

Synthesis Analysis

Larotrectinib sulfate has been synthesized and loaded into Fe-MOF carriers, which showed a large drug loading capacity and significant slow-release properties in vitro . The stability of Larotrectinib sulfate under stress conditions has been assessed according to ICH guideline Q1A (R2). One unknown thermal degradation impurity was formed, which was separated on a C-18 column, using gradient elution and identified by LCMS .

Molecular Structure Analysis

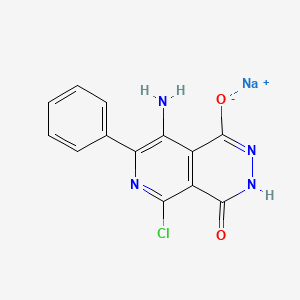

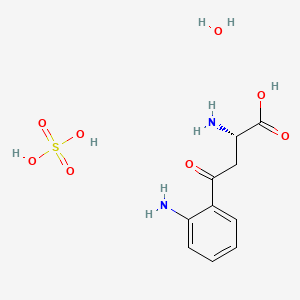

The molecular formula of Larotrectinib Sulfate is C21H24F2N6O6S and its molecular weight is 526.516 g/mol . The structure of Larotrectinib sulfate is presented in the PubChem database .

Chemical Reactions Analysis

Larotrectinib sulfate has shown stability under stress conditions, according to ICH guideline Q1A (R2). One unknown thermal degradation impurity was formed, which was separated on a C-18 column, using gradient elution and identified by LCMS .

Physical And Chemical Properties Analysis

Larotrectinib sulfate is mainly in an amorphous form when loaded into Fe-MOF carriers . More detailed physical and chemical properties can be found in the PubChem database .

Applications De Recherche Scientifique

Treatment of NTRK Gene Fusion Cancers

Larotrectinib sulfate is an orally administered, small molecule, highly-selective, tropomyosin receptor kinase (TRK) inhibitor . It was developed by Loxo Oncology in collaboration with Bayer AG as a treatment for adult and pediatric patients whose cancers harbor neurotrophic receptor tyrosine kinase (NTRK) gene fusions . It has received global approval for the treatment of adult and pediatric patients with solid tumors that have NTRK gene fusion .

Extended-Release Formulation Systems

Research is currently focused on developing new extended-release formulation systems for Larotrectinib . This is aimed at improving the drug’s effectiveness by allowing it to be released slowly over time, thereby maintaining a constant level of the drug in the body for a longer period .

Drug Delivery Systems

A biocompatible Fe-based metal-organic framework (Fe-MOF) carrier was synthesized, and a sustained-release drug delivery system (Lar@Fe-MOF) was constructed by nanoprecipitation and Larotrectinib loading . This system showed a large drug loading capacity and significant slow-release properties in vitro .

Anticancer Activity

The Lar@Fe-MOF system showed good dose-dependent anticancer activity . The in vivo pharmacodynamic assay results showed that Fe-MOF significantly increased the anticancer activity of Larotrectinib and was biocompatible .

Treatment of Metastatic Solid Tumors

Larotrectinib sulfate is approved for the treatment of metastatic solid tumors that have an NTRK gene fusion without a drug-resistance mutation in certain TRK proteins .

Treatment of Locally Advanced Solid Tumors

A registration application for the use of Larotrectinib in pediatric and adult patients with locally advanced or metastatic solid tumors with NTRK gene fusion proteins has been submitted in the EU .

Safety And Hazards

Larotrectinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Treatment with Larotrectinib is well tolerated with a low rate of treatment-emergent grade 3-4 adverse events .

Orientations Futures

Larotrectinib has shown impressive responses in most patients with TRK fusion cancer, regardless of tumor type and age . The breakthrough indication across cancer subtypes and ages, from infancy through adulthood, highlights the need to understand the heterogeneous patient population and cancer types studied in larotrectinib clinical trials .

Propriétés

IUPAC Name |

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)/t14-,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHANKVTFWSDSG-QLOBERJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026485 | |

| Record name | Larotrectinib sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Larotrectinib sulfate | |

CAS RN |

1223405-08-0 | |

| Record name | Larotrectinib sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223405080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF76R62ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Larotrectinib Sulfate interact with its target and what are the downstream effects?

A: Larotrectinib Sulfate is a highly selective inhibitor of tropomyosin receptor kinases (TRKs) [, , ]. These kinases, encoded by the NTRK genes, are crucial for tumor cell growth and survival in various cancer types. Larotrectinib Sulfate binds to TRKs, preventing their interaction with neurotrophins. This effectively blocks downstream signaling cascades that would normally promote tumor cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) and tumor growth inhibition [, ].

Q2: What is the relationship between the structure of Larotrectinib Sulfate and its activity?

A: While the provided research excerpts do not contain specific details on Larotrectinib Sulfate's structure-activity relationship (SAR), research emphasizes the development of next-generation TRK inhibitors, such as Selitrectinib and Repotrectinib, to combat acquired resistance to first-generation inhibitors like Larotrectinib []. This suggests that modifications to the Larotrectinib Sulfate scaffold can influence potency, selectivity, and overcome resistance mechanisms. Further investigation into SAR studies would be valuable to understand how specific structural features contribute to the drug's overall pharmacological profile.

Q3: What are the known resistance mechanisms to Larotrectinib Sulfate and how do they relate to other TRK inhibitors?

A: The development of acquired resistance is a significant challenge in targeted cancer therapies. While the provided excerpts don't delve into specific resistance mechanisms for Larotrectinib Sulfate, they highlight the emergence of next-generation TRK inhibitors like Selitrectinib and Repotrectinib, specifically designed to overcome resistance arising from previous Larotrectinib treatment []. This implies that mutations within the TRK kinase domain, a common mechanism of resistance, can impact the binding affinity of Larotrectinib Sulfate. Understanding the cross-resistance profile between different generations of TRK inhibitors is critical for developing effective treatment strategies and managing potential resistance in patients.

Q4: What are the challenges in developing an efficient "pediatric developmental model" for drugs like Larotrectinib Sulfate, as mentioned in the research?

A: Research highlights the need for a more efficient and less resource-intensive "pediatric developmental model" for new active substances (ASs) like Larotrectinib Sulfate []. The existing process often involves lengthy and costly clinical trials, sometimes with limited success in achieving pediatric indication extensions. The study argues for a model that integrates predictive preclinical studies and innovative clinical trial designs to streamline the development process, particularly for targeting pediatric cancers like neuroblastoma. This highlights a critical need for collaboration between scientific and regulatory bodies to ensure safe and effective therapies are accessible to younger patient populations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)

![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)

![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)